4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
Scientific Research Applications
Fluorescent Properties and Computational Analysis
- Synthesis and Solid-State Fluorescence: Research has explored the synthesis of novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives. These compounds exhibit strong solid-state fluorescence, highlighting their potential in fluorescence-based applications. Computational analyses have quantitatively reproduced the absorption and emission properties of these compounds (Yokota et al., 2012).
Synthesis and Chemical Properties
- Novel Derivative Synthesis: A range of [1]benzothieno[3,2-d]pyrimidine derivatives have been synthesized. These derivatives show potential as antileukemic agents, indicating their significance in medicinal chemistry (El-Telbany & Hutchins, 1985).
- Crystallographic Study: The study of different polymorphic forms of related compounds, such as 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, provides insights into molecular structures and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of these compounds (Glidewell et al., 2003).
Biological Activities
- Anti-inflammatory and Fluorescence Imaging Applications: Some benzothieno[3,2-d]pyrimidin-4-one derivatives exhibit anti-inflammatory properties and have the potential to be used as fluorescent probes for cancer cell imaging. This highlights their dual utility in both therapeutic and diagnostic contexts (Barone et al., 2014).
- Antimicrobial Potency: Derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been synthesized and evaluated for their antimicrobial properties. These findings suggest their potential in developing new antimicrobial agents (Soliman et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenoxy)-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2OS2/c1-22-17-19-14-12-4-2-3-5-13(12)23-15(14)16(20-17)21-11-8-6-10(18)7-9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKYFAGAYRKAMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)F)SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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